molecular formula C4H4ClNO4S B047969 5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide CAS No. 72827-08-8

5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide

Cat. No.: B047969
CAS No.: 72827-08-8
M. Wt: 197.6 g/mol
InChI Key: YVZOKLTZSNJEQX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-chloro-6-methyl-2,2-dioxooxathiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO4S/c1-2-3(5)4(7)6-11(8,9)10-2/h1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZOKLTZSNJEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NS(=O)(=O)O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72827-08-8
Record name 5-Chloroacesulfame
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072827088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-CHLOROACESULFAME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98K78OBT7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination of 6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and analgesic properties. Research has shown that modifications to the oxathiazin core can lead to compounds with enhanced biological activity.

Food Industry

As an impurity associated with Acesulfame potassium, this compound is relevant in food chemistry. Acesulfame potassium is widely used as a non-nutritive sweetener in various food products. Understanding the behavior and stability of impurities like this compound is crucial for regulatory compliance and ensuring consumer safety.

Analytical Chemistry

The compound is utilized in analytical methods to detect and quantify impurities in sweeteners and other related compounds. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to analyze the presence of this compound in various matrices.

Toxicological Studies

Research into the toxicological profiles of food additives includes studies on compounds like this compound. Investigations focus on its safety for human consumption and potential metabolic pathways within the body.

Case Study 1: Synthesis of Novel Derivatives

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their anti-inflammatory properties. The study found that certain modifications significantly increased efficacy compared to the parent compound.

Case Study 2: Stability Analysis in Food Products

A comprehensive stability study conducted by food scientists examined the degradation of Acesulfame potassium and its impurities under various storage conditions. The findings indicated that while Acesulfame potassium remained stable over time, impurities like this compound exhibited varying stability depending on pH and temperature conditions.

Case Study 3: Impurity Profiling Using HPLC

A recent publication focused on the impurity profiling of Acesulfame potassium using HPLC techniques. The study successfully identified and quantified several impurities, including this compound. This research is essential for regulatory submissions and ensuring product quality.

Mechanism of Action

The mechanism by which 5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide exerts its effects involves interactions with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Acesulfame-K (6-Methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide potassium salt)

  • CAS Number : 55589-62-3 .
  • Molecular Formula: C₄H₄KNO₄S .
  • Molecular Weight : 201.24–202.25 g/mol .

Key Differences :

Property 5-Chloro-6-methyl-oxathiazinone 2,2-dioxide Acesulfame-K
Substituents Cl at C5, CH₃ at C6 CH₃ at C6, K⁺ counterion
Application Research compound/impurity FDA-approved sweetener
Sweetness Not sweet 200× sweeter than sucrose
Regulatory Status Restricted to R&D GRAS (Generally Recognized as Safe)
Solubility Limited data; likely polar due to Cl Highly water-soluble (30 g/100 mL)

Synthesis :
Acesulfame-K is derived from 6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide, which undergoes potassium salt formation. The chlorinated analog may form as a byproduct during synthesis if chlorinating agents are present .

Stability: Acesulfame-K is thermally stable (melts >225°C) and non-hygroscopic, making it ideal for food processing . The chloro derivative’s stability is less studied but likely reduced due to the electron-withdrawing Cl substituent.

5,6-Dimethyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide

  • Relevance : This compound was the precursor to Acesulfame-K, discovered accidentally in 1967 .
  • Key Differences :
    • Lacks the chlorine substituent but has a second methyl group at C3.
    • Demonstrates lower sweetness intensity compared to Acesulfame-K, leading to its replacement in commercial applications .

Other Heterocyclic Analogues

(a) Pyridazinone Derivatives
  • Example: 5-Chloro-2-(chloromethyl)-6-phenylpyridazin-3(2H)-one .
  • Structural Contrast: Pyridazinones feature a six-membered ring with two adjacent nitrogen atoms, whereas oxathiazinones contain one nitrogen and one sulfur atom.
  • Applications: Pyridazinones are explored for antimicrobial and anticancer activity, unlike the oxathiazinone derivatives, which are primarily sweeteners or intermediates .
(b) Isothiazolinones
  • Example: 5-Chloro-2-methyl-4-isothiazolin-3-one (CAS 26172-55-4) .
  • Structural Contrast: Isothiazolinones have a five-membered ring with one sulfur and one nitrogen atom, differing from the six-membered oxathiazinone ring.
  • Applications: Used as biocides in cosmetics and industrial products, contrasting with the non-biocidal oxathiazinones .

Research Findings and Data Tables

Physicochemical Properties

Compound Melting Point (°C) Solubility (Water) Log P (Predicted)
5-Chloro-6-methyl-oxathiazinone 2,2-dioxide Not reported Moderate 0.45
Acesulfame-K 229–232 (dec.) 30 g/100 mL -2.3
5,6-Dimethyl-oxathiazinone 2,2-dioxide Not reported Low 0.78 (estimated)

Biological Activity

5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide, commonly known as Acesulfame potassium (Acesulfame K), is a synthetic sweetener belonging to the oxathiazinodioxide class. Its biological activity has garnered attention due to its widespread use in food and pharmaceutical products. This article reviews the compound's biological properties, including toxicity, metabolic effects, and implications for health.

  • IUPAC Name: this compound
  • CAS Number: 72827-08-8
  • Molecular Formula: C4_4H4_4ClN O4_4S
  • Molecular Weight: 197.60 g/mol

Toxicological Profile

The safety and toxicity of Acesulfame K have been extensively studied. Key findings include:

Parameter Result Methodology
Acute Oral Toxicity (LD50) 5.438 mg/kg (Rat)OECD Test Guideline 401
Acute Dermal Toxicity (LD50) > 2000 mg/kg (Rat)OECD Test Guideline 402
Skin Irritation Not classified (Rabbit)OECD Test Guideline 404
Eye Irritation Not classified (Rabbit)OECD Test Guideline 405
Germ Cell Mutagenicity Negative (Ames test)OECD Test Guideline 471
Carcinogenicity No evidence of carcinogenicityOECD Test Guideline 453

These results indicate that Acesulfame K exhibits low toxicity and is not classified as a skin or eye irritant based on available data.

Metabolic Effects

Acesulfame K is often used as a non-caloric sweetener in various food products. Its metabolic effects are significant for understanding its role in human health:

  • Energy Metabolism:
    • Acesulfame K does not contribute calories but may influence energy metabolism by interacting with sweet taste receptors.
    • Research suggests that it may affect glucose metabolism and insulin sensitivity through mechanisms involving G protein-coupled receptors (GPRs), specifically GPR41 and GPR43 .
  • Gut Microbiota Interaction:
    • The compound may influence gut microbiota composition and function, potentially impacting metabolic health.
    • Short-chain fatty acids (SCFAs), which can be produced in the gut, have been linked to improved energy harvest and metabolic regulation .

Case Studies

Several studies have investigated the implications of Acesulfame K consumption on health:

  • Study on Obesity and Metabolic Health:
    • A clinical trial examined the effects of Acesulfame K on weight management in obese individuals. Results indicated that participants consuming products containing Acesulfame K experienced improved weight control compared to those consuming regular sugar .
  • Long-term Safety Assessment:
    • A longitudinal study assessed the long-term safety of artificial sweeteners, including Acesulfame K. Findings suggested no significant adverse health outcomes associated with regular consumption over extended periods .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclocondensation of substituted hydrazines with carbonyl derivatives in the presence of chlorinating agents. For example, refluxing 5-chloro-6-phenylpyridazin-3(2H)-one with paraformaldehyde and thionyl chloride in dry benzene yields chlorinated intermediates, followed by purification via recrystallization (e.g., anhydrous ethanol) . Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry of halides, and testing solvent systems (e.g., acetone or acetonitrile with potassium carbonate as a base) to improve yields .

Q. How should researchers characterize the physical and chemical properties of this compound?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., δ ~5.85 ppm for CH2_2 groups in chlorinated derivatives) and IR for functional groups like C=O (~1675 cm1^{-1}) .
  • Elemental Analysis : Verify purity via %C, %H, and %N deviations (e.g., <0.5% error) .
  • Thermal Analysis : Determine melting points (e.g., 97–99°C for crystalline derivatives) and stability under varying humidity/temperature .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (EN 374-certified), eye protection, and lab coats. Test glove impermeability before reuse .
  • Ventilation : Use fume hoods for reactions involving volatile chlorinating agents (e.g., SOCl2_2) .
  • Waste Management : Avoid drain disposal; use sealed containers for chlorinated byproducts .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of 5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one derivatives?

  • Methodological Answer :

  • DFT Calculations : Model electrophilic substitution pathways at the oxathiazinone ring using Gaussian or ORCA software. Focus on LUMO maps to identify reactive sites for nucleophilic attack .
  • Molecular Dynamics : Simulate solvent effects (e.g., benzene vs. DMSO) on reaction kinetics to optimize solvent selection .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

  • Methodological Answer :

  • SAR Studies : Systematically vary substituents (e.g., phenyl vs. trimethoxyphenyl groups) and compare bioactivity via MIC assays. For example, derivatives with 3,4,5-trimethoxyphenyl groups showed enhanced antibacterial activity due to improved membrane penetration .
  • Statistical Analysis : Apply multivariate regression to distinguish contributions of electronic (Hammett σ) vs. steric (Taft EsE_s) effects .

Q. How can catalytic asymmetric synthesis be applied to enantiomerically pure derivatives?

  • Methodological Answer :

  • Chiral Catalysts : Use organocatalysts (e.g., Cinchona alkaloids) or transition-metal complexes (e.g., Ru-BINAP) to induce asymmetry during cyclization steps. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
  • Kinetic Resolution : Optimize reaction time and temperature to favor one enantiomer .

Q. What advanced spectroscopic techniques validate tautomeric equilibria in this compound?

  • Methodological Answer :

  • Variable-Temperature NMR : Detect tautomer interconversion (e.g., keto-enol) by analyzing 1H^1H-NMR peak splitting at −40°C to 100°C .
  • 2D-COSY/HSQC : Map proton-proton and proton-carbon correlations to assign tautomeric forms .

Experimental Design and Data Analysis

Q. Designing a stability study for aqueous solutions of this compound: What parameters are critical?

  • Methodological Answer :

  • pH Variability : Test stability across pH 2–12 using buffer solutions, with HPLC quantification of degradation products (e.g., hydrolyzed oxathiazinone) .
  • Light/Temperature Exposure : Conduct accelerated aging studies (40°C/75% RH) and UV-vis spectroscopy to track photodegradation .

Q. How to troubleshoot low yields in nucleophilic substitution reactions?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Leaving Group Optimization : Replace chloride with tosylate or triflate groups to enhance reactivity .
  • Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide
Reactant of Route 2
5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide

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